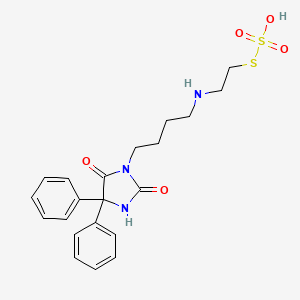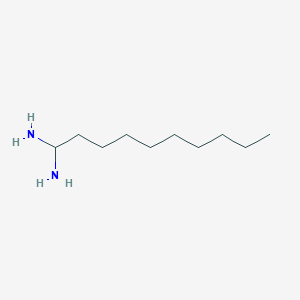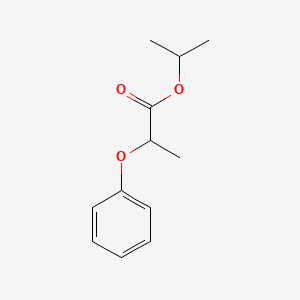![molecular formula C17H16N2O3 B14667212 11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one CAS No. 37387-66-9](/img/structure/B14667212.png)
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one is a complex organic compound belonging to the class of dibenzoazepines These compounds are characterized by a seven-membered ring containing nitrogen, fused with two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one typically involves multistep organic reactions. One common method includes the nitration of a precursor dibenzoazepine compound, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .
Aplicaciones Científicas De Investigación
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate
- 5H-Dibenz[b,e]azepine, 6,11-dihydro-
- 10,11-Dihydro-5H-dibenz[b,f]azepine
Uniqueness
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one is unique due to its specific nitro functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other dibenzoazepine derivatives that may lack this functional group or possess different substituents .
Propiedades
Número CAS |
37387-66-9 |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
11-(2-nitropropan-2-yl)-5,11-dihydrobenzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C17H16N2O3/c1-17(2,19(21)22)15-11-7-3-4-8-12(11)16(20)18-14-10-6-5-9-13(14)15/h3-10,15H,1-2H3,(H,18,20) |
Clave InChI |
HTFHRNYBSYDIMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1C2=CC=CC=C2C(=O)NC3=CC=CC=C13)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)

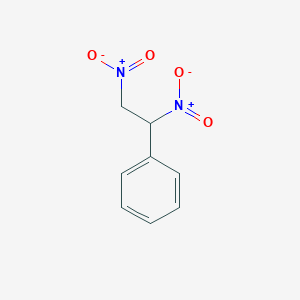
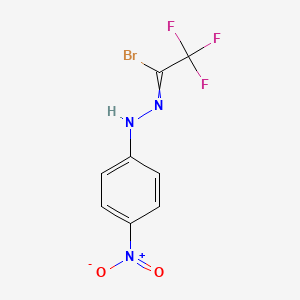
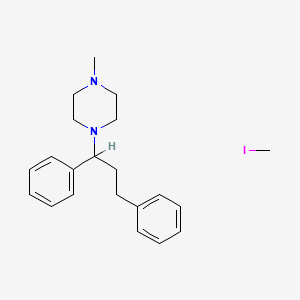

![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
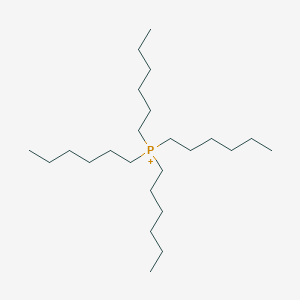

![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
